

preparing Triacsin C stock solution and working concentrations

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Application Notes and Protocols for Triacsin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1][2] [3][4] Isolated from Streptomyces aureofaciens, it serves as a valuable tool for studying lipid metabolism and its role in various cellular processes and disease states.[1][5] **Triacsin C** blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thereby interfering with lipid metabolism.[5][6] Its activity has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.[2][7] These application notes provide detailed protocols for the preparation of **Triacsin C** stock solutions and guidance on determining appropriate working concentrations for in vitro experiments.

Quantitative Data Summary

For ease of reference, the key quantitative data for **Triacsin C** are summarized in the table below.



Property	Value	Source(s)
Molecular Weight	207.27 g/mol	[2][5][6]
Appearance	Crystalline solid or powder	[8]
Solubility	- DMSO: ~5 mg/mL (~24 mM) to 25 mg/mL- Methanol: ~5 mg/mL	[2][6][8]
Storage (Powder)	-20°C for up to 3 years	[9]
Storage (Stock Solution)	-80°C for up to 6 months-20°C for up to 1 month	[1]
IC50	6.3 μM (in Raji cell membrane fraction)[2][3]3.66 μM (in MM.1S cells)[10] 3.70 μM (CpACS1), 2.32 μM (CpACS2)	
Typical Working Conc.	0.1 μM - 10 μM	[1][10][11][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Triacsin C Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Triacsin C** in DMSO.

Materials:

- Triacsin C (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips



Analytical balance

Procedure:

- Weighing Triacsin C: Carefully weigh out 1 mg of Triacsin C powder using an analytical balance and place it into a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or dish.
- Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of Triacsin C
 (MW: 207.27 g/mol), the required volume of DMSO can be calculated as follows:
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)
 - Volume (μL) = ((0.001 g / 207.27 g/mol) / 0.010 mol/L) * 1,000,000 μL/L
 - Volume (μL) ≈ 482.5 μL
- Dissolving Triacsin C: Add 482.5 μL of anhydrous DMSO to the microcentrifuge tube containing the Triacsin C powder.
- Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved.
 Gentle warming in a 37°C water bath and brief sonication may be necessary to fully dissolve the compound.[7][9]
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes
 (e.g., 10-20 μL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles
 which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6
 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Concentrations

This protocol provides a general guideline for diluting the 10 mM stock solution to desired working concentrations for cell culture experiments. The final concentration will depend on the specific cell type and experimental design. A typical starting point is to perform a doseresponse experiment with concentrations ranging from 0.1 μ M to 10 μ M.

Materials:



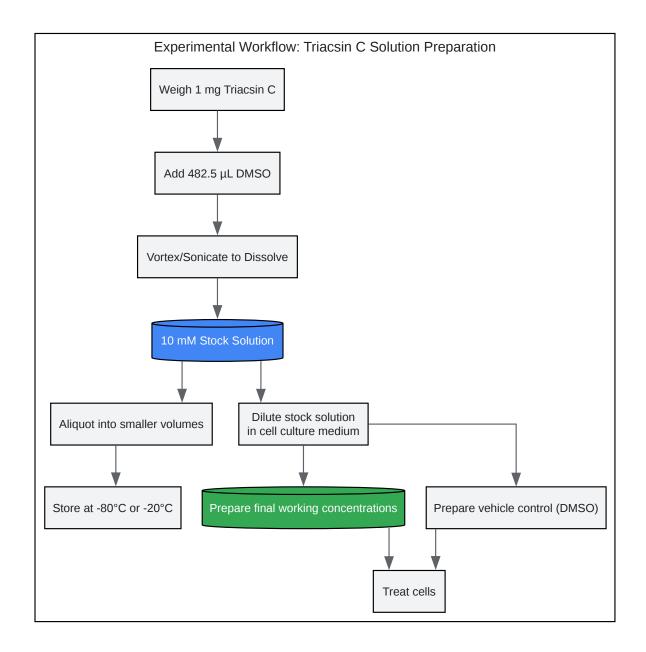
- 10 mM Triacsin C stock solution in DMSO
- Sterile cell culture medium
- Sterile microcentrifuge tubes or plates
- Pipettes and sterile tips

Procedure:

- Intermediate Dilution (Optional but Recommended): It is often convenient to first prepare an
 intermediate dilution of the stock solution. For example, to make a 1 mM intermediate stock,
 dilute the 10 mM stock 1:10 in sterile cell culture medium or PBS.
- Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium. For example, to prepare 1 mL of a 1 μ M working solution from a 10 mM stock:
 - Add 0.1 μL of the 10 mM stock solution to 999.9 μL of cell culture medium.
- Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of Triacsin C used. For instance, if the highest working concentration of Triacsin C results in a final DMSO concentration of 0.1%, then the vehicle control wells should also contain 0.1% DMSO.
- Treatment: Add the prepared working solutions to your cells and incubate for the desired time period.

Visualizations

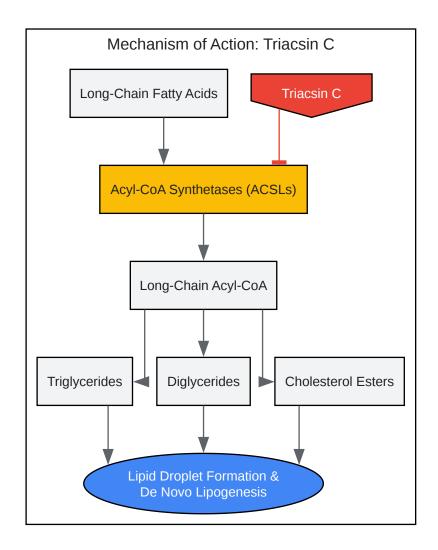




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Caption: Workflow for preparing **Triacsin C** stock and working solutions.





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Caption: **Triacsin C** inhibits ACSL, blocking downstream lipid synthesis.

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Methodological & Application





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